4-N-Boc-2-oxo-piperazine-1-acetic acid
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Overview
Description
4-N-Boc-2-oxo-piperazine-1-acetic acid is a chemical compound with the molecular formula C₁₁H₁₈N₂O₅ and a molecular weight of 258.27 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of piperazine with di-tert-butyl dicarbonate to form 1-Boc-piperazine, which is then further reacted with acetic anhydride to yield the final product .
Industrial Production Methods: While specific industrial production methods for 4-N-Boc-2-oxo-piperazine-1-acetic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-N-Boc-2-oxo-piperazine-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring can be modified with different substituents.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Boc group, acids such as trifluoroacetic acid are commonly used.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products:
Deprotected Piperazine Derivatives: Removal of the Boc group yields piperazine derivatives that can be further functionalized.
Substituted Piperazine Compounds: Substitution reactions result in a variety of piperazine-based compounds with different functional groups.
Scientific Research Applications
4-N-Boc-2-oxo-piperazine-1-acetic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialized chemicals and materials for research and development
Mechanism of Action
The mechanism of action of 4-N-Boc-2-oxo-piperazine-1-acetic acid involves its role as a building block in chemical synthesis. The Boc group provides protection to the piperazine ring, allowing for selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of a wide range of biologically active compounds .
Comparison with Similar Compounds
1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar synthetic applications.
2-(4-Boc-1-piperazinyl)acetic acid: A closely related compound with similar protective and reactive properties.
4-Boc-piperazine-2-carboxylic acid: Another derivative used in the synthesis of complex molecules.
Uniqueness: 4-N-Boc-2-oxo-piperazine-1-acetic acid is unique due to its specific structure, which allows for versatile modifications and applications in various fields of research. Its ability to undergo selective reactions while maintaining stability makes it a valuable intermediate in chemical synthesis .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12(7-9(15)16)8(14)6-13/h4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPTYSXSHRLTHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589235 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549506-47-0 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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